molecular formula C22H29NO9 B1215089 Dihydrocodeine bitartrate CAS No. 5965-13-9

Dihydrocodeine bitartrate

Número de catálogo B1215089
Número CAS: 5965-13-9
Peso molecular: 451.5 g/mol
Clave InChI: ZGSZBVAEVPSPFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrocodeine bitartrate is a synthetic opioid analgesic. It is used as an alternative or adjunct to codeine to treat moderate to severe pain, severe dyspnea, and cough .


Synthesis Analysis

Dihydrocodeine bitartrate is semi-synthetic and was developed in Germany in 1908 . It is used in a variety of formulations as an antitussive and analgesic . The bioavailability of dihydrocodeine bitartrate has been determined using HPLC and GC procedures .


Molecular Structure Analysis

The molecular formula of Dihydrocodeine bitartrate is C22H29NO9 . Its molecular weight is 451.5 g/mol . The IUPAC name is (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; (2R,3R)-2,3-dihydroxybutanedioic acid .


Chemical Reactions Analysis

Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu opioid receptors .


Physical And Chemical Properties Analysis

Dihydrocodeine bitartrate is a small molecule . It has a high affinity for mu opioid receptors . The compound is semi-synthetic .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Dihydrocodeine Bitartrate is a certified reference material used in pharmaceutical research . It’s used as a secondary standard in quality control, providing pharma laboratories and manufacturers with a convenient alternative to the preparation of in-house working standards .

Pain Management

Dihydrocodeine is an opioid analgesic used as an alternative or adjunct to codeine to treat moderate to severe pain . It’s semi-synthetic and was developed in Germany in 1908 . In a study of oral analgesics for the relief of chronic pain, a dose of 30mg of Dihydrocodeine was found to be equivalent to 100mg of pethidine .

Antitussive Research

Dihydrocodeine was developed during the search for more effective cough medication, especially to help reduce the spread of airborne infectious diseases such as tuberculosis . It’s used as an antitussive in many products as a Dextromethorphan alternative .

Dyspnea Treatment

Dihydrocodeine is used to treat severe dyspnea . In a randomized placebo-controlled double-blind crossover trial, Dihydrocodeine 15 mg was shown to significantly reduce breathlessness in patients with severe breathlessness due to chronic airflow obstruction .

Cough Treatment

Dihydrocodeine reduces coughing by controlling the cough reflex . It works directly on an area of the brain that controls coughing, sometimes called ‘the cough centre’ of the brain .

Infectious Diseases Research

Dihydrocodeine was developed during an international search to find a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis .

Post-Operative Pain Management

Dihydrocodeine is used to treat moderate to severe pain, such as after an operation . It works by blocking pain signals from the central nervous system and the brain .

Dental Pain Management

Dihydrocodeine is also used to manage dental pain . It provides effective relief from moderate to severe dental pain, making it a valuable tool in dental procedures .

Chronic Pain Management

Dihydrocodeine can be used to treat chronic pain . It’s often used when weaker painkillers, such as paracetamol, ibuprofen, and aspirin, have not worked .

Treatment of Severe Dyspnea

Dihydrocodeine is prescribed for severe dyspnea . It helps to alleviate the symptoms of severe shortness of breath .

Antitussive Agent

Dihydrocodeine is used as an antitussive agent . It was developed during an international search to find a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis .

Substitute Drug for Heroin Addicts

In heroin addicts, Dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

Safety And Hazards

Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .

Direcciones Futuras

Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

Propiedades

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZBVAEVPSPFM-HYTSPMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975047
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocodeine bitartrate

CAS RN

5965-13-9
Record name Dihydrocodeine bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5965-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocodeine Bitartrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5α-epoxy-6α-hydroxy-3-methoxy-17-methylmorphinan hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCODEINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LXS95BSA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocodeine bitartrate
Reactant of Route 2
Dihydrocodeine bitartrate
Reactant of Route 3
Dihydrocodeine bitartrate
Reactant of Route 4
Dihydrocodeine bitartrate
Reactant of Route 5
Dihydrocodeine bitartrate
Reactant of Route 6
Dihydrocodeine bitartrate

Citations

For This Compound
242
Citations
SU Choi, J Lee, Y Wook Choi - Drug development and industrial …, 2003 - Taylor & Francis
The purpose of this study was to design and evaluate a directly compressible hydrophilic poly(ethylene oxide) (PEO) matrix for the oral sustained delivery of dihydrocodeine bitartrate (…
Number of citations: 55 www.tandfonline.com
M SWERDLOW, FF FOLDES - British Journal of Anaesthesia, 1958 - Elsevier
… Following this, at zero time, 1.5 mg/kg dihydrocodeine bitartrate was injected intravenously in 30 seconds. All measurements were repeated at 3, 6, 10 and 15 minutes after the injection …
Number of citations: 4 www.sciencedirect.com
JD Myers - American Journal of Obstetrics and Gynecology, 1958 - Elsevier
A preliminary clinical evaluation of dihydrocodeine bitartrate in normal parturition … medication with mini- mal side effects, dihydrocodeine bitartrate, an old drug widely used as an …
Number of citations: 16 www.sciencedirect.com
W Leppert - Current Drug Metabolism, 2010 - ingentaconnect.com
… [25] Palmer, RN; Eade, OE; O’Shea, PJ; Cuthbert, MF; Lond, MB Incidence of unwanted effects of dihydrocodeine bitartrate in healthy volunteers. Lancet, 1966, 620-621. [26] Freye, E.; …
Number of citations: 24 www.ingentaconnect.com
SL Yang, LO Wilken, CR Clark - Drug Development and Industrial …, 1985 - Taylor & Francis
A method for the simultaneous quantitation of aspirin, caffeine, dihydrocodeine bitartrate and promethazine HCl was developed using reversed-phase, solvent-programming high-…
Number of citations: 15 www.tandfonline.com
I Jurna - Chronischer Schmerz—Therapiekonzepte: V …, 1989 - Springer
Dihydrocodein wurde von Skita und Franck [22] 1911 synthetisiert. Es leitet sich formell vom Codein ab, das im Vergleich zu Morphin eine geringere Affinität zu Opiatrezeptoren hat. Die …
Number of citations: 6 link.springer.com
S Ammon, U Hofmann, EU Griese… - British journal of …, 1999 - Wiley Online Library
Aims The pharmacokinetics of dihydrocodeine (DHC) and its active metabolite dihydromorphine (DHM) were assessed after a single oral dose of DHC and after increasing doses of …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
J LEVIN - Anaesthesia, 1958 - academia.edu
The present trend towards the wider adoption of supplemented nitrous oxide-oxygen anaesthesia, has intensified the study of new intravenous analgesic drugs. Though pethidine is at …
Number of citations: 3 www.academia.edu
MA Korany, MM Bedair, A El-Gindy - Journal de Pharmacie de …, 1990 - europepmc.org
… of chlorpheniramine maleate, dihydrocodeine bitartrate and ephedrine hydrochloride in a … -differential spectrophotometry, while dihydrocodeine bitartrate was directly determined using …
Number of citations: 11 europepmc.org
FJ Rowell, RA Seymour, MD Rawlins - European journal of clinical …, 1983 - Springer
… Each subject was given a 5 rain intravenous infusion of dihydrocodeine bitartrate 30rag of dihydrocodeine in 0.6ml sterile saline through an indwelling catheter inserted into a conve…
Number of citations: 59 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.